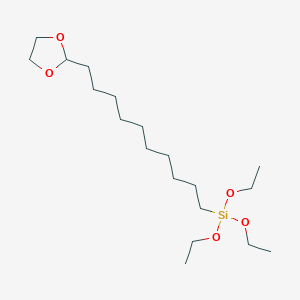

Triethoxysilylundecanal, ethylene glycol acetal

Description

Evolution of Organosilicon Compounds in Advanced Materials Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has its roots in the 19th century. However, it was in the mid-20th century that the field truly began to flourish with the commercialization of silicones. These polymers, characterized by their siloxane (Si-O-Si) backbone, exhibited exceptional thermal stability, water repellency, and biocompatibility. This led to their widespread use in a myriad of applications, from sealants and adhesives to medical implants and personal care products.

The advancement of materials science has seen a continuous demand for materials with enhanced performance characteristics. Organosilicon compounds have been instrumental in meeting these demands. Their unique ability to bridge the gap between organic and inorganic materials has made them invaluable as coupling agents, adhesion promoters, and surface modifiers. The incorporation of organofunctional groups onto the silicon atom allows for the precise tuning of properties such as reactivity, polarity, and compatibility with various polymer matrices. This has led to the development of advanced materials with improved mechanical strength, thermal resistance, and chemical durability.

Significance of Acetal (B89532) Chemistry in Contemporary Synthetic Strategies

Acetalization is a fundamental reaction in organic chemistry, involving the protection of an aldehyde or ketone functional group. This is typically achieved by reacting the carbonyl compound with an alcohol in the presence of an acid catalyst. The resulting acetal is stable under neutral or basic conditions but can be easily deprotected to regenerate the original carbonyl group under acidic conditions.

In contemporary synthetic strategies, acetal chemistry plays a crucial role beyond its traditional use as a protecting group. Acetals are integral to the synthesis of a wide range of valuable chemicals and materials. google.com The formation of cyclic acetals, in particular, has gained significant attention in areas such as biomass valorization, where it serves as a method for converting bio-based platform molecules into fuel additives and other value-added products. The versatility of the acetal functional group allows for its incorporation into complex molecular architectures, enabling the design of molecules with specific functionalities and reactivities.

Contextualizing Triethoxysilylundecanal, Ethylene (B1197577) Glycol Acetal within Organosilane Research

Triethoxysilylundecanal, ethylene glycol acetal is a bifunctional molecule that embodies the convergence of organosilicon and acetal chemistry. It features a triethoxysilyl group at one end of a long alkyl chain and an ethylene glycol acetal at the other. This unique structure imparts a dual reactivity to the molecule, making it a valuable tool in materials science and surface chemistry.

The triethoxysilyl group is a common feature in organosilanes and is responsible for their ability to bond to inorganic substrates. In the presence of moisture, the ethoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of materials like glass, silica (B1680970), and metal oxides, forming stable covalent bonds. They can also self-condense to form a cross-linked siloxane network.

The ethylene glycol acetal group serves as a protected aldehyde. This functionality can be utilized in subsequent chemical transformations. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde group, which can then participate in a variety of reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations. This latent reactivity makes Triethoxysilylundecanal, ethylene glycol acetal a versatile building block for the synthesis of more complex molecules and functional materials.

The combination of a surface-reactive silane (B1218182) and a protected aldehyde within the same molecule opens up a wide range of possibilities for surface modification and polymer synthesis. smolecule.com For instance, the molecule can be anchored to a surface via the triethoxysilyl group, and the exposed acetal can then be deprotected to introduce aldehyde functionality onto the surface. This aldehyde-functionalized surface can then be used to immobilize biomolecules, catalysts, or other organic molecules. In polymer synthesis, this compound can be used to create functional polymers with pendant aldehyde groups. smolecule.com

Physicochemical Properties of Triethoxysilylundecanal, Ethylene Glycol Acetal

The utility of a chemical compound is intrinsically linked to its physical and chemical properties. A comprehensive understanding of these properties is essential for its application in various scientific and industrial fields.

| Property | Value |

| Molecular Formula | C19H40O5Si |

| Molecular Weight | 376.6 g/mol |

| CAS Number | 866935-66-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 160.5 °C at 0.25 mmHg |

| Density | Approximately 0.955 g/cm³ |

Data sourced from Smolecule and LookChem. smolecule.comlookchem.com

Synthesis and Reactivity

The synthesis of Triethoxysilylundecanal, ethylene glycol acetal typically involves a two-step process. The first step is the protection of the aldehyde group of 10-undecenal (B94395) with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. The second step is the hydrosilylation of the terminal double bond of the acetal with triethoxysilane (B36694), usually catalyzed by a platinum complex.

The reactivity of this compound is dictated by its two functional groups. The triethoxysilyl group undergoes hydrolysis and condensation reactions, which are fundamental to its application in surface modification and as a coupling agent. The rate of these reactions is influenced by factors such as pH, temperature, and the presence of catalysts. The ethylene glycol acetal is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to regenerate the aldehyde. This controlled release of the aldehyde functionality is a key feature in its application in multi-step synthetic strategies.

Applications in Research and Development

The unique bifunctional nature of Triethoxysilylundecanal, ethylene glycol acetal has led to its exploration in various research and development areas:

Surface Modification: The ability of the triethoxysilyl group to form strong bonds with inorganic surfaces makes this compound an excellent candidate for surface modification. By anchoring this molecule to a substrate, a surface with latent aldehyde functionality can be created. This allows for the subsequent attachment of a wide range of molecules, enabling the tailoring of surface properties for specific applications, such as in biosensors, chromatography, and catalysis.

Polymer Synthesis: In polymer chemistry, this compound can be used as a monomer or a functionalizing agent. smolecule.com Its incorporation into a polymer backbone or as a side chain introduces protected aldehyde groups, which can be deprotected post-polymerization to yield functional polymers. These polymers can then be used for cross-linking, grafting, or for the immobilization of other molecules.

Nanotechnology: In the field of nanotechnology, Triethoxysilylundecanal, ethylene glycol acetal can be used to functionalize nanoparticles. smolecule.com The silane group allows for the attachment of the molecule to the surface of inorganic nanoparticles, while the acetal group provides a handle for further chemical modification. This enables the creation of hybrid nanomaterials with tailored properties for applications in drug delivery, imaging, and catalysis.

Properties

IUPAC Name |

10-(1,3-dioxolan-2-yl)decyl-triethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGMPYRLKXUQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triethoxysilylundecanal, Ethylene Glycol Acetal

Precursor Selection and Reactant Stoichiometry in Hydrosilylation

The synthesis of Triethoxysilylundecanal, ethylene (B1197577) glycol acetal (B89532) is primarily achieved through the hydrosilylation of a protected long-chain olefin. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond.

The key precursors for this synthesis are:

An Olefinic Acetal : The carbon backbone is provided by an undecenal derivative. To prevent the aldehyde functional group from interfering with the hydrosilylation catalyst and reaction, it is first protected as an acetal. The logical precursor is 10-undecenal (B94395), ethylene glycol acetal , which is formed by the reaction of 10-undecenal with ethylene glycol. This protection strategy ensures that the terminal double bond is the sole reactive site for the subsequent hydrosilylation step.

A Hydrosilane : The silicon-containing moiety is introduced using Triethoxysilane (B36694) (HSi(OEt)₃) . The Si-H bond in this reagent is reactive towards the terminal alkene of the protected undecenal under catalytic conditions.

The stoichiometry of the hydrosilylation reaction is theoretically a 1:1 molar ratio of the olefinic acetal to triethoxysilane. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion, depending on the specific catalyst and reaction conditions. The reaction is an addition reaction, making it highly atom-economical.

| Precursor | Chemical Formula | Role in Synthesis |

| 10-Undecenal, ethylene glycol acetal | C₁₃H₂₄O₂ | Provides the 11-carbon chain and the protected aldehyde functionality. |

| Triethoxysilane | C₆H₁₆O₃Si | Source of the triethoxysilyl group. |

Catalytic Systems for Hydrosilylation Reactions

The success of the synthesis hinges on the selection of an appropriate catalyst to facilitate the addition of the Si-H bond to the olefin.

Optimization of Platinum-Based Catalysts for Olefin Hydrosilylation

Platinum-based catalysts are the most effective and widely recognized for industrial and laboratory-scale hydrosilylation of olefins. rsc.org The development of these catalysts has focused on improving efficiency, selectivity, and stability. rsc.org

Speier's Catalyst (H₂PtCl₆) : One of the earliest and most effective catalysts, hexachloroplatinic acid, is highly active for hydrosilylation.

Karstedt's Catalyst (Pt₂(dvtms)₃) : This platinum(0)-divinyltetramethyldisiloxane complex is also highly active and is soluble in common organic and silicone-based media. mdpi.com However, it can exhibit low selectivity and may decompose to form inactive platinum colloids (platinum black). mdpi.comiqs.edu

Optimization efforts aim to overcome the limitations of classical catalysts. Key strategies include the use of specific ligands to stabilize the platinum center and control its reactivity. The use of bulky trialkylphosphine ligands and N-heterocyclic carbenes has been shown to improve the selectivity of the reaction. mdpi.com Another advanced approach is the development of heterogeneous single-atom catalysts (SACs), where individual platinum atoms are anchored to a support like alumina (B75360) nanorods. acs.org These SACs demonstrate exceptionally high activity (Turnover Number ≈ 10⁵) and stability, offering advantages over traditional homogeneous catalysts. acs.org Pt(II)-thioether complexes have also emerged as pre-catalysts that enable rapid and high-yield conversions at parts-per-million (ppm) level loadings. rsc.org

| Catalyst Type | Common Example(s) | Key Characteristics & Optimization Focus |

| Classical Homogeneous | Speier's Catalyst, Karstedt's Catalyst | High activity but can have low selectivity; prone to decomposition. rsc.orgmdpi.com |

| Ligand-Modified | Pt complexes with phosphines or N-heterocyclic carbenes | Improved selectivity and stability by modifying the electronic and steric environment of the Pt center. mdpi.com |

| Heterogeneous | Platinum Single-Atom Catalysts (SACs) on Al₂O₃ | High activity, excellent stability, and ease of separation from the reaction mixture. acs.org |

| Low-Loading Pre-catalysts | Pt(II)-thioether complexes | Enables rapid reactions with extremely low catalyst concentrations (ppm levels). rsc.org |

Alternative Catalytic Approaches in Triethoxysilylundecanal, Ethylene Glycol Acetal Synthesis

While platinum catalysts are dominant, their high cost and potential for product contamination have driven research into alternative catalytic systems. rsc.org For the synthesis of compounds like Triethoxysilylundecanal, ethylene glycol acetal, these alternatives could offer more economical and sustainable production methods.

Non-precious metal catalysts based on elements such as iron (Fe) and nickel (Ni) have been developed and show good efficiency and selectivity in olefin hydrosilylation. rsc.org Furthermore, unique reactivity and selectivity have been achieved with non-transition metal catalysts, including those based on early main group metals, as well as Lewis acidic compounds of aluminum (alane) and boron (borane). rsc.org These alternative systems represent an ongoing area of research aimed at replacing precious metal catalysts in large-scale industrial processes. rsc.org

Isolation and Purification Techniques in the Preparation of Triethoxysilylundecanal, Ethylene Glycol Acetal

Following the catalytic hydrosilylation reaction, a mixture containing the desired product, unreacted starting materials, catalyst residues, and potential side products is obtained. The isolation and purification of Triethoxysilylundecanal, ethylene glycol acetal from this mixture is critical to obtaining a high-purity final product.

The primary method for purification is vacuum distillation . The target compound has a high boiling point (approximately 160-165°C at a reduced pressure of 0.25 mmHg), which allows for its separation from more volatile starting materials like triethoxysilane and any lower-boiling point solvents. smolecule.com

A typical purification sequence would involve:

Catalyst Removal : If a heterogeneous catalyst is used, it can be removed by simple filtration. For homogeneous catalysts like Karstedt's, residual platinum may be removed by treatment with activated carbon followed by filtration. researchgate.net

Solvent and Volatiles Removal : Any reaction solvent or excess volatile reactants are typically removed under reduced pressure using a rotary evaporator.

Fractional Vacuum Distillation : The crude product is then subjected to fractional distillation under high vacuum. This step is crucial for separating the final product from unreacted 10-undecenal, ethylene glycol acetal and any byproducts, such as those formed from olefin isomerization.

The effectiveness of the purification is typically monitored by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structural integrity of the final product.

Comparative Analysis of Synthetic Routes to Long-Chain Aldehyde-Functionalized Silanes

The hydrosilylation pathway is a premier method for synthesizing long-chain functionalized silanes due to its efficiency and atom economy. researchgate.net However, it is useful to compare it with other potential synthetic strategies to understand its advantages. A primary alternative is the use of organometallic reagents.

| Feature | Hydrosilylation Route | Grignard Route (Hypothetical) |

| Key Reaction | Pt-catalyzed addition of HSi(OEt)₃ to an olefin-acetal. | Reaction of a Grignard reagent (e.g., BrMg(CH₂)₁₀-acetal) with a silicon electrophile (e.g., ClSi(OEt)₃). |

| Precursors | 10-undecenal (protected), Triethoxysilane. | 11-Bromoundecanal (protected), Magnesium, Chlorotriethoxysilane. |

| Atom Economy | Excellent; it is an addition reaction with no byproducts. | Moderate; produces magnesium halide salts (e.g., MgBrCl) as a stoichiometric byproduct. |

| Catalyst | Requires a catalyst, typically based on expensive and toxic precious metals like Platinum. rsc.org | Stoichiometric use of magnesium metal; no catalyst required for the C-Si bond formation step. |

| Functional Group Tolerance | Sensitive to certain functional groups. The aldehyde must be protected. | Grignard reagents are highly basic and nucleophilic, showing intolerance to many functional groups (e.g., acids, alcohols, esters). |

| Reaction Conditions | Generally mild conditions. | Requires strictly anhydrous conditions to prepare and use the Grignard reagent. |

Molecular Structure and Spectroscopic Elucidation of Triethoxysilylundecanal, Ethylene Glycol Acetal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, an unambiguous assignment of the structure can be achieved.

¹H NMR Spectral Interpretation of Alkyl and Acetal (B89532) Proton Resonances

The ¹H NMR spectrum of Triethoxysilylundecanal, ethylene (B1197577) glycol acetal is expected to show distinct signals corresponding to the protons in the triethoxysilyl group, the long undecanal (B90771) alkyl chain, and the ethylene glycol acetal ring.

The triethoxysilyl group would produce two characteristic signals:

A quartet around 3.8 ppm . This signal is due to the six protons of the three methylene (B1212753) groups (-O-CH₂ -CH₃) coupled to the adjacent methyl protons.

A triplet around 1.2 ppm . This signal corresponds to the nine protons of the three methyl groups (O-CH₂-CH₃ ) coupled to the adjacent methylene protons.

The long alkyl chain (-Si-(CH₂)₁₀-) protons would appear as a series of multiplets in the upfield region of the spectrum:

The methylene group attached to the silicon atom (-CH₂ -Si) would likely appear as a triplet around 0.6 ppm .

The bulk of the methylene protons in the middle of the chain (- (CH₂)₈ -) would overlap to form a broad multiplet centered around 1.3 ppm .

The methylene group adjacent to the acetal function (-CH₂ -CH(O-)₂) would be slightly deshielded and is expected around 1.6 ppm .

The ethylene glycol acetal group would present two key signals:

A triplet around 4.8 ppm corresponding to the single proton of the acetal methine group (-CH₂-CH (O-)₂), coupled to the adjacent methylene protons of the alkyl chain.

A multiplet around 3.9 ppm for the four protons of the two equivalent methylene groups in the dioxolane ring (-O-CH₂ -CH₂ -O-).

Table 1: Predicted ¹H NMR Chemical Shifts for Triethoxysilylundecanal, Ethylene Glycol Acetal

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Si-O-CH₂-CH₃ | ~ 1.2 | Triplet (t) |

| -(CH₂ )₈- | ~ 1.3 | Multiplet (m) |

| CH₂ -CH(O-)₂ | ~ 1.6 | Multiplet (m) |

| Si-O-CH₂ -CH₃ | ~ 3.8 | Quartet (q) |

| -O-CH₂ -CH₂ -O- | ~ 3.9 | Multiplet (m) |

| -CH (O-)₂ | ~ 4.8 | Triplet (t) |

| Si-CH₂ - | ~ 0.6 | Multiplet (m) |

¹³C NMR Chemical Shift Analysis of the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Triethoxysilyl Group Carbons: The ethoxy groups would show two signals: one for the methyl carbons (-O-CH₂-C H₃) at approximately 18 ppm and one for the methylene carbons (-O-C H₂-CH₃) around 58 ppm .

Alkyl Chain Carbons: The long alkyl chain would produce a series of signals between approximately 23 and 34 ppm . The carbon directly attached to the silicon (Si-C H₂) would be found in the upfield region of this range.

Acetal Group Carbons: The acetal carbon (-C H(O-)₂) is highly deshielded due to the two attached oxygen atoms and is expected to have a chemical shift of about 104 ppm . The two equivalent carbons of the ethylene glycol portion (-O-C H₂-C H₂-O-) would give a signal around 65 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for Triethoxysilylundecanal, Ethylene Glycol Acetal

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-O-CH₂-C H₃ | ~ 18 |

| Si-C H₂- and Alkyl Chain (-(C H₂)₉-) | ~ 23 - 34 |

| Si-O-C H₂-CH₃ | ~ 58 |

| -O-C H₂-C H₂-O- | ~ 65 |

| -C H(O-)₂ | ~ 104 |

Infrared (IR) and Raman Spectroscopic Signatures of Key Functional Groups

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C-H Vibrations: Strong C-H stretching vibrations from the numerous methylene and methyl groups in the alkyl chain and ethoxy groups would be prominent in the IR spectrum in the 2850-2960 cm⁻¹ region.

C-O Stretching: The C-O single bond stretches associated with the acetal and the ethoxysilyl groups are expected to produce strong, characteristic bands in the fingerprint region, typically between 1050-1150 cm⁻¹ .

Si-O-C Vibrations: A strong and broad absorption band characteristic of the Si-O-C linkage would be expected around 1080-1100 cm⁻¹ , likely overlapping with the C-O stretching bands.

CH₂ Bending: Bending vibrations for the CH₂ groups would be observed around 1465 cm⁻¹ .

In the Raman spectrum, the long alkyl chain would likely show characteristic C-C stretching and CH₂ twisting and rocking modes. The Si-O-C symmetric stretch would also be Raman active.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H (Alkyl) Stretch | 2850 - 2960 | Strong |

| CH₂ Bend | ~ 1465 | Medium |

| C-O (Acetal, Ether) Stretch | 1050 - 1150 | Strong |

| Si-O-C Stretch | 1080 - 1100 | Strong, Broad |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural components of a molecule through analysis of its fragmentation pattern upon ionization.

For Triethoxysilylundecanal, ethylene glycol acetal, the molecular weight is 376.6 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 376 .

The fragmentation pattern would be dominated by cleavages characteristic of alkoxysilanes and acetals.

Loss of an ethoxy group (-OC₂H₅) from the silicon atom is a very common fragmentation pathway for triethoxysilanes, which would lead to a prominent peak at m/z 331 ([M - 45]⁺). Subsequent losses of the remaining ethoxy groups would also be expected.

Cleavage of the C-C bonds within the long alkyl chain would produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

The acetal group can also be a site of fragmentation. A characteristic fragment for the dioxolane ring attached to the chain would be expected at m/z 73 ([C₃H₅O₂]⁺).

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion |

| 376 | [M]⁺ (Molecular Ion) |

| 331 | [M - OC₂H₅]⁺ |

| 73 | [CH(OCH₂CH₂O)]⁺ |

This comprehensive, albeit theoretical, spectroscopic analysis provides a clear and detailed blueprint for the structural confirmation of Triethoxysilylundecanal, ethylene glycol acetal.

Reactivity and Chemical Transformations of Triethoxysilylundecanal, Ethylene Glycol Acetal

Hydrolysis and Condensation Behavior of the Triethoxysilyl Moiety

The triethoxysilyl group is the anchor point for the formation of inorganic or hybrid organic-inorganic materials through sol-gel processes. This involves a two-step reaction: hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to form a stable siloxane network (Si-O-Si).

The sol-gel process for organotrialkoxysilanes like triethoxysilylundecanal, ethylene (B1197577) glycol acetal (B89532), is a versatile method for creating structured materials. osti.govsigmaaldrich.com The process begins with the hydrolysis of the Si-OEt bonds in the presence of water, often catalyzed by an acid or a base, to yield silanol (B1196071) groups (Si-OH) and ethanol. These silanol intermediates are reactive and undergo condensation reactions with other silanols or remaining ethoxy groups to form siloxane bridges, releasing water or ethanol, respectively. sigmaaldrich.com

The long undecanal (B90771) chain of the molecule plays a significant role in the resulting network structure. The steric bulk of the long alkyl chain can influence the kinetics of the hydrolysis and condensation reactions. osti.gov Generally, longer alkyl chains in alkyltriethoxysilanes can slow down the rate of these reactions compared to smaller alkyltriethoxysilanes. osti.gov This can lead to the formation of more ordered, porous, or soluble oligomeric structures before gelation occurs. The final material can range from a highly cross-linked, insoluble gel to soluble polymers, depending on the reaction conditions. osti.gov

Table 1: Key Stages in the Sol-Gel Process of Triethoxysilylundecanal, Ethylene Glycol Acetal

| Stage | Reaction | Description |

| Hydrolysis | R-Si(OEt)₃ + 3H₂O → R-Si(OH)₃ + 3EtOH | The ethoxy groups on the silicon atom are replaced by hydroxyl groups in the presence of water and a catalyst. |

| Condensation | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Silanol groups react with each other to form siloxane bonds, releasing water as a byproduct. |

| Further Condensation | R-Si(OH)₃ + R-Si(OEt)₃ → (HO)₂Si(R)-O-Si(R)(OEt)₂ + EtOH | Silanol groups can also react with unhydrolyzed ethoxy groups to form siloxane bonds and release ethanol. |

| Network Formation | Continuation of condensation reactions | Leads to the formation of a three-dimensional siloxane network, resulting in a gel. |

Note: R represents the undecanal, ethylene glycol acetal moiety.

The hydrolytic stability and the extent of oligomerization of triethoxysilylundecanal, ethylene glycol acetal are highly dependent on several environmental factors.

pH: The rate of hydrolysis of alkoxysilanes is significantly influenced by the pH of the solution. gelest.comresearchgate.net Hydrolysis is generally slowest at neutral pH and is catalyzed by both acids and bases. gelest.com Acid catalysis involves the protonation of an ethoxy group, making it a better leaving group, while base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. gelest.com The stability of siloxane bonds (Si-O-Si) is also pH-dependent, with hydrolysis being favored under strongly acidic or basic conditions. nih.gov

Water Concentration: The ratio of water to the alkoxysilane is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. Higher water concentrations can accelerate the hydrolysis rate. osti.gov

Solvent: The choice of solvent can affect the solubility of the silane (B1218182) and the resulting oligomers, thereby influencing the structure of the final network.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.

Table 2: Influence of Environmental Parameters on the Reactivity of the Triethoxysilyl Moiety

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Oligomerization and Network Formation |

| Low pH (Acidic) | Increased | Increased | Tends to form more linear or lightly branched polymers. |

| Neutral pH | Slowest | Slowest | Leads to greater stability of the monomeric silane. |

| High pH (Basic) | Increased | Significantly Increased | Promotes the formation of more highly cross-linked and particulate structures. |

| High Water Concentration | Increased | Can be influenced by dilution effects | Favors more complete hydrolysis before extensive condensation. |

| Low Water Concentration | Decreased | Decreased | Leads to incomplete hydrolysis and the formation of smaller oligomers. |

Acetal Deprotection Strategies for Aldehyde Regeneration

The ethylene glycol acetal serves as a protecting group for the aldehyde functionality, preventing its reaction during the hydrolysis and condensation of the triethoxysilyl moiety. Regeneration of the aldehyde is a crucial step for subsequent chemical modifications.

The most common method for the deprotection of acetals is acid-catalyzed hydrolysis. nih.govorganic-chemistry.orgresearchgate.net This reaction is reversible and is driven to completion by the presence of a large excess of water. The mechanism involves the protonation of one of the acetal oxygen atoms, followed by the departure of ethylene glycol and subsequent attack of water on the resulting carbocation.

A variety of acidic catalysts can be employed for this transformation. The choice of catalyst and reaction conditions is critical to ensure efficient deprotection without causing undesired side reactions, such as the hydrolysis of the siloxane network if the deprotection is performed on the already formed material.

Table 3: Catalysts for Acid-Catalyzed Deprotection of Ethylene Glycol Acetals

| Catalyst | Typical Conditions | Notes |

| Silica (B1680970) Sulfuric Acid | Wet SiO₂, thermal conditions nih.govresearchgate.net | A solid acid catalyst that is easily separable from the reaction mixture. |

| Perchloric Acid on Silica Gel | Alcohol/water mixture organic-chemistry.org | A highly efficient and reusable catalyst. |

| Protic Acids (e.g., HCl, H₂SO₄) | Aqueous solutions synarchive.com | Common laboratory reagents, but can be harsh and may affect other functional groups. |

| Lewis Acids | Aprotic solvents | Can also be effective, but may require specific conditions. |

Achieving selective cleavage of the 1,3-dioxolane (B20135) (ethylene glycol acetal) group in the presence of the acid-sensitive triethoxysilyl or siloxane functionalities requires careful control of reaction conditions. The goal is to find conditions that are mild enough to leave the silicon-containing moiety intact while effectively removing the acetal. This concept is a cornerstone of orthogonal protection strategies in organic synthesis. thieme-connect.de

Mild acidic conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS) in a mixture of acetone (B3395972) and water, are often employed for the deprotection of acid-sensitive substrates. synarchive.com The use of solid acid catalysts can also offer advantages in terms of controlling the reaction and minimizing degradation of the siloxane network, as the catalyst can be localized and easily removed. nih.govorganic-chemistry.org

Reactions of the Regenerated Aldehyde Functionality

Once the aldehyde is deprotected, it becomes available for a wide array of chemical transformations, allowing for the further functionalization of the material. When the triethoxysilylundecanal, ethylene glycol acetal is used to modify a surface, these reactions occur on the solid support.

Reductive Amination: The surface-bound aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ to a stable amine linkage. This is a powerful method for attaching biomolecules, such as proteins or DNA, to the surface. scispace.comnih.govresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) on silica gel. scispace.com

Knoevenagel Condensation: The aldehyde can undergo condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netmdpi.comorientjchem.org This reaction is useful for introducing new carbon-carbon bonds and further functionalizing the surface.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. libretexts.orgnih.gov This introduces a new functional group that can be used for further reactions, such as amide bond formation. The oxidation can be achieved using various oxidizing agents. libretexts.org

Table 4: Representative Reactions of the Regenerated Aldehyde Functionality

| Reaction | Reagents and Conditions | Product Functional Group |

| Reductive Amination | R-NH₂, NaBH₄/Silica Gel scispace.comresearchgate.net | Secondary or Tertiary Amine |

| Knoevenagel Condensation | CH₂(CN)₂, base catalyst researchgate.netmdpi.com | α,β-Unsaturated nitrile |

| Oxidation | Mild oxidizing agents libretexts.org | Carboxylic Acid |

| Schiff Base Formation | Primary amine researchgate.net | Imine |

Nucleophilic Addition Reactions, Including Reductive Amination

The regenerated aldehyde from Triethoxysilylundecanal, ethylene glycol acetal is susceptible to nucleophilic addition, a fundamental reaction class for carbonyl compounds. A significant application of this reactivity is in reductive amination, a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org This two-step, one-pot process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

The process begins with the acid-catalyzed formation of a hemiaminal, followed by dehydration to yield a protonated imine (iminium ion). This intermediate is then reduced in situ by a hydride reagent. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent often used for this purpose, as it is capable of reducing the iminium ion intermediate without affecting the initial aldehyde. organic-chemistry.org Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.

This methodology allows for the covalent attachment of the silylated undecanal backbone to various amine-containing molecules, opening avenues for surface modification and molecular assembly. The reaction is highly versatile and compatible with a wide array of functional groups. organic-chemistry.org

| Amine Reactant | Product Class | Potential Application |

|---|---|---|

| Aniline | Secondary Aromatic Amine | Synthesis of functional polymers |

| Benzylamine | Secondary Benzyl Amine | Precursors for bioactive molecules |

| Amino-terminated Poly(ethylene glycol) (PEG) | PEGylated Silyl (B83357) Compound | Bioconjugation and material science nih.gov |

| 3-Aminopropyltriethoxysilane | Bis-silylated Diamine | Crosslinking agents in sol-gel processes |

Formation of Imines, Oximes, and Hydrazones for Further Functionalization

Beyond reductive amination, the deprotected aldehyde can react with primary amines and related derivatives to form various compounds featuring a carbon-nitrogen double bond (C=N). These reactions are typically acid-catalyzed and involve the elimination of a water molecule, classifying them as condensation or dehydration reactions. masterorganicchemistry.comlibretexts.org Such transformations are valuable for introducing new functionalities and for the characterization of the original aldehyde.

Imines (Schiff Bases): The reaction of the aldehyde with primary amines (R-NH₂) yields imines (R₂C=NR'). The reaction is reversible and the rate is often maximal at a weakly acidic pH of around 4 to 5. libretexts.org Imines are versatile intermediates themselves, susceptible to further reactions like reduction (as seen in reductive amination) or nucleophilic addition at the C=N bond. masterorganicchemistry.com

Oximes: When the aldehyde reacts with hydroxylamine (B1172632) (NH₂OH), the resulting product is an oxime (R₂C=NOH). Oximes are often crystalline solids, which historically made them useful for the purification and characterization of liquid aldehydes and ketones. libretexts.org They also serve as precursors for the synthesis of amides via the Beckmann rearrangement.

Hydrazones: The reaction with hydrazine (B178648) (H₂NNH₂) produces a hydrazone (R₂C=NNH₂). libretexts.orglibretexts.org These derivatives are also important intermediates. For instance, in the Wolff-Kishner reduction, a hydrazone is formed and subsequently treated with a strong base at high temperatures to reduce the carbonyl group completely to a methylene group (alkane). libretexts.orglibretexts.org Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are also used to create highly crystalline derivatives (2,4-dinitrophenylhydrazones) for characterization purposes. libretexts.org

These reactions significantly expand the synthetic utility of Triethoxysilylundecanal, ethylene glycol acetal, allowing its silyl group to be incorporated into a diverse range of molecular architectures through stable, covalently linked functional groups.

| Reactant | Product Functional Group | General Structure |

|---|---|---|

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | R-CH=N-R' |

| Hydroxylamine (NH₂OH) | Oxime | R-CH=N-OH |

| Hydrazine (H₂NNH₂) | Hydrazone | R-CH=NNH₂ |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | R-CH=NNH-C₆H₃(NO₂)₂ |

Surface Functionalization Applications Employing Triethoxysilylundecanal, Ethylene Glycol Acetal

Formation of Self-Assembled Monolayers (SAMs) on Diverse Substrates

The foundational step in utilizing Triethoxysilylundecanal, ethylene (B1197577) glycol acetal (B89532) for surface modification is the creation of a self-assembled monolayer (SAM). This process leverages the spontaneous organization of the organosilane molecules into a stable, ordered, and densely packed layer on a solid substrate.

Silanization is the process of covalently attaching organosilane molecules onto surfaces that possess hydroxyl (-OH) groups. wikipedia.org Substrates such as silicon (with its native oxide layer, SiO₂), glass, quartz, alumina (B75360), and other metal oxides are ideal candidates for this modification due to their abundance of surface silanol (B1196071) (Si-OH) groups. wikipedia.org

The silanization process with Triethoxysilylundecanal, ethylene glycol acetal involves several key steps:

Substrate Preparation: The substrate must be rigorously cleaned to remove organic and inorganic contaminants and to ensure a high density of surface hydroxyl groups. Common methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide), UV/Ozone cleaning, or oxygen plasma treatment.

Silane (B1218182) Reaction: The cleaned substrate is immersed in a solution of Triethoxysilylundecanal, ethylene glycol acetal, typically dissolved in an anhydrous organic solvent like toluene (B28343) or ethanol. The triethoxy groups (-OCH₂CH₃) of the silane molecule hydrolyze in the presence of trace amounts of water to form reactive silanol groups (Si-OH).

Covalent Attachment: These newly formed silanol groups on the organosilane molecule then undergo a condensation reaction with the hydroxyl groups on the substrate surface. This reaction forms highly stable covalent siloxane bonds (Si-O-Si), effectively anchoring the molecule to the surface.

Curing: Following the reaction, the substrate is often rinsed to remove any non-covalently bound molecules and then cured by heating. This thermal curing step promotes further cross-linking between adjacent silane molecules on the surface, enhancing the stability and robustness of the monolayer.

The long alkyl chain of the molecule promotes strong van der Waals interactions between adjacent molecules, driving the formation of a densely packed and well-ordered monolayer.

Controlling the spatial arrangement and density of the terminal aldehyde groups on the surface is critical for many applications, particularly in biosensor development. Two primary strategies are employed to achieve this control:

Mixed SAMs: This approach involves co-depositing Triethoxysilylundecanal, ethylene glycol acetal with a second, shorter, and chemically inert "diluent" silane, such as octadecyltrichlorosilane (B89594) or a shorter-chain methoxy-terminated silane. By varying the molar ratio of the two silanes in the deposition solution, the average distance between the functional undecanal (B90771) molecules on the surface can be precisely controlled. This is crucial for preventing steric hindrance when large biomolecules like antibodies are later immobilized.

Reaction Condition Optimization: The density of the SAM can also be influenced by controlling the parameters of the silanization reaction itself. Factors such as silane concentration, reaction time, temperature, and solvent choice can affect the kinetics of monolayer formation and the final packing density. For instance, shorter reaction times or lower silane concentrations generally result in lower surface coverage. nih.gov

These methods allow for the creation of surfaces with tailored densities of reactive sites, optimizing them for specific biomolecular interactions.

Derivatization of Functionalized Surfaces for Biomolecular Immobilization

Once the SAM of Triethoxysilylundecanal, ethylene glycol acetal is formed, the protected aldehyde must be activated before biomolecules can be attached. This is achieved through a deprotection step, which converts the stable ethylene glycol acetal into a reactive aldehyde group (-CHO). This is typically accomplished by exposing the surface to a mild acidic solution (e.g., dilute HCl or acetic acid), which hydrolyzes the acetal.

Aldehyde-functionalized surfaces are highly effective for the covalent immobilization of synthetic oligonucleotides, a key process in the fabrication of DNA microarrays and biosensors. Oligonucleotides are typically synthesized with a terminal primary amine (-NH₂) or hydrazide (-NH-NH₂) modification. idtdna.comnih.gov

The immobilization chemistry proceeds as follows:

Reaction with Amino-Modified Oligonucleotides: The primary amine on the oligonucleotide reacts with the surface-bound aldehyde to form a Schiff base (an imine linkage, -C=N-). nih.gov

Reaction with Hydrazide-Modified Oligonucleotides: Hydrazide-modified oligonucleotides react with the aldehyde to form a hydrazone linkage, which is generally more stable than a Schiff base, especially at neutral pH. nih.gov

To enhance the long-term stability of the linkage, the Schiff base is often reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This stable, covalent attachment ensures that the oligonucleotide probes are robustly anchored to the surface for subsequent hybridization assays.

| Reactive Group on Oligonucleotide | Surface Functional Group | Resulting Covalent Linkage | Stability |

| Primary Amine (-NH₂) | Aldehyde (-CHO) | Schiff Base (Imine) | Moderate; often requires reduction |

| Hydrazide (-NH-NH₂) | Aldehyde (-CHO) | Hydrazone | High |

The same aldehyde chemistry is used to immobilize proteins, such as viral antigens or antibodies, for immunosensor and diagnostic applications. Proteins contain primary amine groups on the side chains of lysine (B10760008) residues and at their N-terminus. These amines can react with the aldehyde-functionalized surface to form Schiff bases, covalently linking the protein to the substrate.

This method offers several advantages for immobilizing antibodies and antigens:

Site-Specific Potential: While the reaction can occur with multiple lysine residues, it provides a covalent and stable attachment.

Controlled Orientation: By controlling the surface density of the aldehydes, as described in section 5.1.2, aggregation and denaturation of the immobilized proteins can be minimized.

Robustness: The resulting covalent bond is strong, preventing the leaching of biomolecules from the sensor surface during assays, which is a common issue with passive adsorption methods.

The reduction of the Schiff base linkage to a secondary amine is also commonly performed to ensure the long-term stability of the immobilized protein layer, which is critical for the development of reusable and reliable biosensors.

Advanced Characterization of Functionalized Surfaces

A suite of surface-sensitive analytical techniques is employed to verify and characterize each step of the surface modification process, from the initial SAM formation to the final biomolecule immobilization.

| Technique | Purpose of Analysis | Expected Observation |

| Contact Angle Goniometry | Measures surface wettability and hydrophobicity. | The initial clean substrate is hydrophilic (low contact angle). After SAM formation, the surface becomes hydrophobic (high contact angle) due to the long alkyl chains. After biomolecule immobilization, the surface becomes more hydrophilic again. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface. | Confirms the presence of Si, C, and O after SAM formation. The appearance of a nitrogen (N 1s) signal confirms the successful immobilization of nitrogen-containing biomolecules like oligonucleotides or proteins. |

| Atomic Force Microscopy (AFM) | Images the surface topography and can measure roughness and layer thickness. | Can visualize the formation of a smooth, uniform monolayer and detect changes in surface morphology after the attachment of larger biomolecules. |

| Ellipsometry | Precisely measures the thickness of thin films on a surface. | Allows for quantitative measurement of the SAM thickness (typically 1-2 nm) and the subsequent increase in thickness after each immobilization step. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups on the surface. | Can be used to track the disappearance of the acetal C-O stretches and the appearance of the aldehyde C=O stretch after deprotection. The presence of amide bands can confirm protein immobilization. |

These characterization techniques provide critical feedback at each stage, confirming the success of the surface modification and ensuring the quality and reliability of the final functionalized device.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable technique for verifying the successful deposition and chemical integrity of the Triethoxysilylundecanal, ethylene glycol acetal monolayer. By irradiating the surface with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS provides quantitative elemental composition and information about the chemical bonding environment.

Following the immobilization of the silane on a silicon dioxide (SiO₂) substrate, XPS survey scans confirm the presence of silicon (Si), oxygen (O), and carbon (C). High-resolution scans of these elemental regions provide detailed chemical state information. The Si 2p spectrum can be deconvoluted to distinguish between the silicon in the underlying substrate (SiO₂, ~103.3 eV) and the silicon in the organosilane layer (C-Si-O, ~102.3 eV). mdpi.com

The high-resolution C 1s spectrum is particularly informative. It can be curve-fitted to identify the different carbon environments within the immobilized molecule:

C-Si bond: A component at approximately 284.9 eV. mdpi.com

Alkyl chain (C-C/C-H): The most intense peak, typically centered around 285.0 eV, corresponding to the ten methylene (B1212753) groups of the undecanal backbone.

Acetal carbons (C-O): Carbon atoms single-bonded to oxygen in the ethylene glycol acetal group and the ethoxy linkers, appearing at a higher binding energy of approximately 286.5 eV.

O-C-O carbon: The unique carbon of the acetal group bonded to two oxygen atoms, which would be shifted to an even higher binding energy, around 288.0 eV.

The O 1s spectrum complements this analysis, showing components for the substrate silicon oxide (Si-O-Si, ~532.5 eV) and the oxygen atoms within the silane layer, including the Si-O-C and C-O-C linkages (~532.6 eV). mdpi.com Quantitative analysis of the peak areas allows for the determination of the surface elemental composition, confirming the stoichiometry of the deposited monolayer. Angle-resolved XPS (ARXPS) can further be used to determine the thickness of the monolayer, which is typically found to be in the range of a single, vertically oriented molecule. researchgate.net

| Element (Core Level) | Binding Energy (eV) | Assignment | Atomic Concentration (%) |

|---|---|---|---|

| O 1s | 532.6 | Si-O-C / C-O-C | 35.5 |

| 532.5 | SiO₂ (Substrate) | - | |

| C 1s | 285.0 | C-C, C-H (Alkyl Chain) | 45.2 |

| 286.5 | C-O (Acetal & Ethoxy) | 10.1 | |

| 284.9 | C-Si | 1.2 | |

| Si 2p | 102.3 | Organosilane (O-Si-C) | 8.0 |

| 103.3 | SiO₂ (Substrate) | - |

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface-Bound Molecular Orientation

Reflection-Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying the vibrational properties of molecules in a thin film on a reflective surface, such as gold or silicon. Due to the surface selection rule on metallic substrates, RAIRS is primarily sensitive to vibrational modes with a dipole moment perpendicular to the surface. This characteristic makes it exceptionally useful for determining the orientation and packing order of the alkyl chains in the Triethoxysilylundecanal, ethylene glycol acetal monolayer.

For a well-ordered, densely packed monolayer, the long alkyl chains are expected to be in a predominantly all-trans conformation and oriented nearly perpendicular to the surface. This orientation results in strong symmetric (νs) and asymmetric (νas) C-H stretching vibrations of the methylene (CH₂) groups.

Asymmetric CH₂ stretch (νas(CH₂)): Appears around 2918-2922 cm⁻¹.

Symmetric CH₂ stretch (νs(CH₂)): Appears around 2850-2852 cm⁻¹.

The positions of these peaks are indicative of the conformational order; frequencies at the lower end of these ranges suggest a highly ordered, crystalline-like packing. spectroscopyonline.com In contrast, a disordered, liquid-like film would show these peaks at higher wavenumbers (e.g., 2928 cm⁻¹ and 2856 cm⁻¹).

Other characteristic peaks confirm the presence of the full molecular structure on the surface. The C-O-C stretching vibrations of the ethylene glycol acetal group are expected to produce characteristic bands in the fingerprint region, typically between 1060 cm⁻¹ and 1190 cm⁻¹. researchgate.net Furthermore, the formation of the siloxane network (Si-O-Si) at the substrate interface can be observed as a broad band around 1000-1100 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

|---|---|---|

| 2920 | νas(CH₂) - Asymmetric CH₂ Stretch | Indicates a highly ordered, all-trans alkyl chain conformation. |

| 2851 | νs(CH₂) - Symmetric CH₂ Stretch | Confirms crystalline-like packing of the monolayer. |

| 1465 | δ(CH₂) - Methylene Scissoring | Further evidence of the alkyl backbone. |

| 1135 | ν(C-O-C) - Acetal Stretch | Confirms the presence of the ethylene glycol acetal headgroup. researchgate.net |

| 1080 | ν(Si-O-Si) - Siloxane Network | Indicates covalent bonding of the silane to the substrate. |

Atomic Force Microscopy (AFM) for Surface Topography and Film Thickness Analysis

Atomic Force Microscopy (AFM) is a powerful imaging technique used to characterize the surface topography of the functionalized substrate at the nanometer scale. By scanning a sharp tip over the surface, AFM generates a three-dimensional map, providing crucial information on the uniformity, smoothness, and thickness of the Triethoxysilylundecanal, ethylene glycol acetal film.

AFM imaging can reveal whether the monolayer is complete and homogeneous or if it contains defects, such as pinholes or aggregates. For well-formed self-assembled monolayers of long-chain alkylsilanes, the surface is typically very smooth. researchgate.net The root-mean-square (RMS) roughness is a key parameter derived from AFM images to quantify this smoothness. A low RMS roughness value, often below 0.5 nm, is indicative of a high-quality, densely packed monolayer. wiley.com Surfaces modified with long alkyl chains may exhibit lower roughness compared to those with shorter chains, which can sometimes form disordered aggregates. mdpi.com

In some cases, particularly under non-ideal deposition conditions (e.g., presence of excess water), silane molecules can polymerize in solution and deposit as aggregates or islands on the surface, leading to a significantly higher surface roughness. wiley.com AFM is adept at visualizing these islands and characterizing their height and distribution.

Furthermore, AFM can be used to measure the thickness of the monolayer. This is often accomplished by intentionally creating a scratch in the film and imaging the height difference between the coated and uncoated regions. The measured thickness can then be compared to the theoretical length of the Triethoxysilylundecanal, ethylene glycol acetal molecule to assess its orientation on the surface. A thickness corresponding to the full molecular length suggests a predominantly upright orientation.

| Parameter | Value | Significance |

|---|---|---|

| Scan Area | 1 µm x 1 µm | Representative area for topographical analysis. |

| RMS Roughness (Rq) | 0.35 nm | Indicates a very smooth and uniform monolayer, consistent with dense packing. wiley.com |

| Average Film Thickness | 2.1 ± 0.2 nm | Consistent with a monolayer of vertically oriented molecules. researchgate.net |

| Notable Surface Features | None | Absence of significant aggregates or pinholes, indicating high film quality. |

Q & A

Q. What are the standard synthetic methodologies for preparing triethoxysilylundecanal ethylene glycol acetal, and how do catalytic conditions influence reaction efficiency?

The compound is synthesized via acid-catalyzed acetal formation. The aldehyde group of triethoxysilylundecanal reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or BF₃·Et₂O) to form a cyclic 1,3-dioxolane acetal . Key steps include:

- Azeotropic distillation : Removes water to shift equilibrium toward acetal formation, improving yields .

- Catalyst selection : Strong acids (e.g., p-toluenesulfonic acid) enhance reaction rates but require careful control to avoid side reactions like dimerization .

- Solvent systems : Non-polar solvents (e.g., benzene) are preferred to facilitate water removal .

Yield optimization typically involves monitoring reaction progress via GC or HPLC to identify intermediates and byproducts .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

Critical parameters include:

- LogP (4.918) : Determined via reverse-phase HPLC or shake-flask methods to assess hydrophobicity .

- Polar Surface Area (46.15 Ų) : Calculated using computational tools (e.g., Molinspiration) to predict solubility and membrane permeability .

- Boiling point (160–165°C at 0.25 mmHg) : Measured via distillation under reduced pressure .

- Spectroscopic analysis : IR spectroscopy identifies acetal C–O stretches (~1055 cm⁻¹) and aliphatic C–H bonds (2924–2867 cm⁻¹) , while GC-MS confirms molecular weight (376.265 g/mol) and purity .

Advanced Research Questions

Q. How can triethoxysilylundecanal ethylene glycol acetal be utilized in biosensor development, and what immobilization strategies enhance sensor performance?

The compound’s aldehyde-terminated triethoxysilyl group enables covalent immobilization of biomolecules on sensor surfaces. For example:

- Surface functionalization : Silane coupling (e.g., with SiO₂-coated LiNbO₃ wafers) creates aldehyde-rich surfaces for antibody attachment via Schiff base formation .

- Comparative efficacy : Triethoxysilylundecanal acetal (ACTES) outperforms shorter-chain analogs (e.g., ALTES) due to reduced steric hindrance, achieving a limit of detection (LOD) of 1 ng/mL for influenza HA antigen .

- Stability : The acetal group resists hydrolysis under neutral pH, ensuring long-term sensor stability .

Q. What role does pH play in the degradation kinetics of acetal-containing polymers derived from this compound, and how can this be leveraged for controlled release systems?

The acetal group’s acid-labile nature enables pH-responsive behavior:

- Degradation half-life : At pH 4.5, t₁/₂ ≈ 76 h; at pH 4, t₁/₂ drops to 26 h, enabling programmable drug release in acidic environments (e.g., tumor tissues) .

- Polymer design : Star-block copolymers with acetal linkers (e.g., poly(ethylene glycol)-b-poly(ε-caprolactone)) degrade under mild acidity, releasing payloads like doxorubicin .

- Validation : Size-exclusion chromatography (SEC) confirms pH-dependent molecular weight reduction, correlating with release profiles .

Q. What experimental challenges arise in reproducing high-yield syntheses of this compound, and how can they be mitigated?

Key challenges include:

- Low reproducibility : Yields vary (e.g., 47% maximum in some protocols) due to sensitivity to trace moisture or catalyst concentration .

- Byproduct formation : Competing dimerization or polymerization reactions occur under suboptimal conditions (e.g., excess acid or elevated temperatures) .

- Mitigation strategies :

Methodological Considerations

- Contradiction analysis : Discrepancies in reported yields (e.g., 47% vs. 88% for similar acetalizations) highlight the need to standardize solvent systems and catalyst activity .

- Advanced applications : Prioritize acetal stability studies under physiological conditions (pH 7.4 vs. 5.5) to validate biomedical uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.